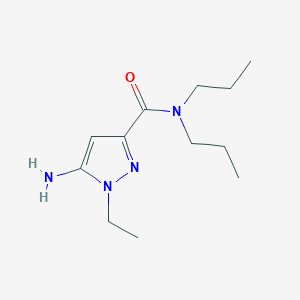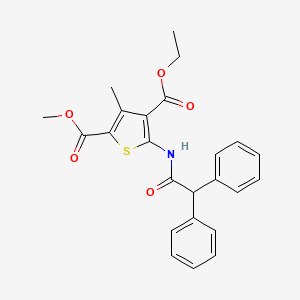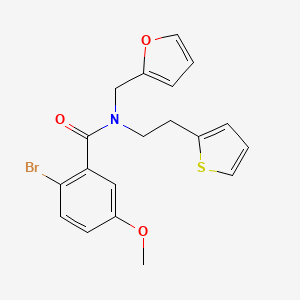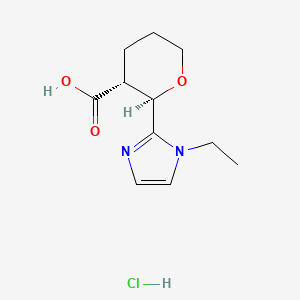
4-(tert-butyl)-N-(3-cyclopropyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(tert-butyl)-N-(3-cyclopropyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by its complex structure, which includes a tert-butyl group, a cyclopropyl group, and a pyrazolyl-benzamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-butyl)-N-(3-cyclopropyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide typically involves multi-step organic synthesis. The process may start with the preparation of the pyrazole ring, followed by the introduction of the benzamide group and the tert-butyl group. Common reagents used in these reactions include cyclopropylamine, tert-butyl chloride, and various catalysts.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic route for scalability and cost-effectiveness. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole ring or the tert-butyl group.
Reduction: Reduction reactions could target the carbonyl group in the pyrimidine ring.
Substitution: Substitution reactions may occur at the benzamide moiety or the pyrazole ring.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, compounds like this are often investigated for their potential as enzyme inhibitors or receptor modulators. They may be screened for activity against various biological targets.
Medicine
In medicinal chemistry, 4-(tert-butyl)-N-(3-cyclopropyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide could be explored for its potential therapeutic effects. It may be studied for its activity against specific diseases or conditions.
Industry
In the industrial sector, such compounds may be used in the development of new materials or as additives in various products.
Mécanisme D'action
The mechanism of action of this compound would depend on its specific interactions with biological targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(tert-butyl)-N-(3-cyclopropyl-1H-pyrazol-5-yl)benzamide
- 4-(tert-butyl)-N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide
Uniqueness
The uniqueness of 4-(tert-butyl)-N-(3-cyclopropyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide lies in its specific combination of functional groups and its potential for diverse chemical reactivity and biological activity.
Propriétés
IUPAC Name |
4-tert-butyl-N-[5-cyclopropyl-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O2/c1-13-11-19(28)25-21(23-13)27-18(12-17(26-27)14-5-6-14)24-20(29)15-7-9-16(10-8-15)22(2,3)4/h7-12,14H,5-6H2,1-4H3,(H,24,29)(H,23,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTWIIPHRTFHUKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)N2C(=CC(=N2)C3CC3)NC(=O)C4=CC=C(C=C4)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(6-methoxypyridin-3-yl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2655838.png)
![(1S,3R,4R)-3-Aminobicyclo[2.1.0]pentane-1-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B2655841.png)
![4-[(4-chloroanilino)methylene]-5-(methoxymethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2655843.png)

![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-3-(dimethylamino)benzamide](/img/structure/B2655845.png)
![ethyl 6-benzoylimino-7-benzyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2655846.png)


![3-Azabicyclo[4.3.1]decan-4-one](/img/structure/B2655851.png)
![[1-(Pyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B2655856.png)

